(R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a fluorine atom and a methyl group on an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane backbone, which can be achieved through various methods such as Friedel-Crafts alkylation or cyclization reactions.
Fluorination: Introduction of the fluorine atom is usually done via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Catalysis: Employing chiral catalysts to ensure the production of the desired enantiomer.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.
5-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group.
6-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom.
Uniqueness
®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the methyl group, which contribute to its distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Properties
CAS No. |
730980-45-7 |
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Molecular Formula |
C10H12FN |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI Key |
WALRLMVOGSGDEX-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC2=C(CC[C@H]2N)C=C1F |
Canonical SMILES |
CC1=CC2=C(CCC2N)C=C1F |
Origin of Product |
United States |
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